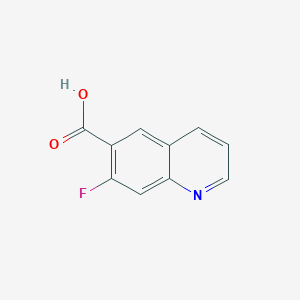
7-Fluoroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroquinoline-6-carboxylic acid is a derivative of quinoline, a class of compounds that have been used in medicinal chemistry for their diverse biological activities . The fluoroquinolones, which include 7-Fluoroquinoline-6-carboxylic acid, are particularly noted for their antibacterial properties .
Synthesis Analysis
The synthesis of fluoroquinolines, including 7-Fluoroquinoline-6-carboxylic acid, involves several steps. One common method is the Vilsmeier–Haack reaction, which is used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde is then replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinoline-6-carboxylic acid is represented by the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .Chemical Reactions Analysis
Fluoroquinolines, including 7-Fluoroquinoline-6-carboxylic acid, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Applications De Recherche Scientifique
Antibacterial Applications
7-Fluoroquinoline-6-carboxylic acid: is a key component in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are particularly effective against resistant bacteria strains, including methicillin-resistant Staphylococcus and Streptococcus . The fluoroquinolones work by inhibiting bacterial DNA-gyrase, which is essential for bacterial replication .
Antimicrobial Activity Enhancement
The structural modification of quinolone skeletons by incorporating fluorine atoms, such as in 7-Fluoroquinoline-6-carboxylic acid , has led to a significant improvement in antimicrobial properties. This enhancement allows for the treatment of infections caused by strains resistant to other classes of antibacterial drugs .
Synthesis of Complex Molecules
7-Fluoroquinoline-6-carboxylic acid: serves as a precursor in the synthesis of complex molecules. These molecules have shown high activity against resistant bacteria, indicating the potential for developing new antimicrobial agents .
Drug Development
The compound’s role in the development of drugs with various biological activities, such as antimalarial, antibacterial, and anticancer properties, is noteworthy. It acts as a lead in drug development due to its versatile scaffold .
Nanotechnology and Polymers
In nanotechnology, 7-Fluoroquinoline-6-carboxylic acid can be used to modify the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these materials into various applications .
Organic Synthesis
Carboxylic acids, including 7-Fluoroquinoline-6-carboxylic acid , play a crucial role in organic synthesis. They can act as organic substrates, reagents, catalysts, and participate in a variety of reactions including substitution, addition, condensation, polymerization, and copolymerization .
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
7-Fluoroquinoline-6-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of 7-Fluoroquinoline-6-carboxylic acid on DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of 7-Fluoroquinoline-6-carboxylic acid is the inhibition of bacterial growth and proliferation . By disrupting the normal function of key bacterial enzymes, it effectively halts the replication of bacterial DNA, leading to bacterial death .
Action Environment
The efficacy and stability of 7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of fluoroquinolones .
Safety and Hazards
Orientations Futures
While specific future directions for 7-Fluoroquinoline-6-carboxylic acid are not mentioned in the search results, fluoroquinolones in general continue to be a subject of research due to their potent antibacterial properties . Modifications to the quinolone structure, such as the incorporation of fluorine atoms, have resulted in improved antimicrobial properties, opening new prospects in clinical treatment of infections .
Propriétés
IUPAC Name |
7-fluoroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNCINXJHQIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-6-carboxylic acid | |
CAS RN |
1061650-21-2 |
Source


|
| Record name | 7-fluoroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)
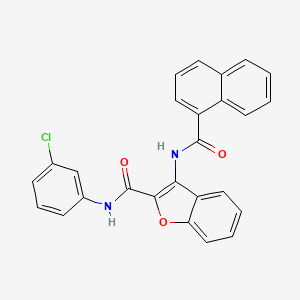
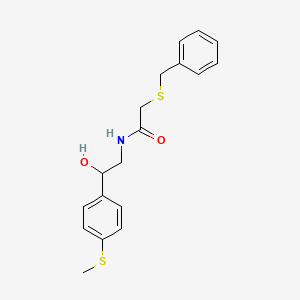
![[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2900607.png)
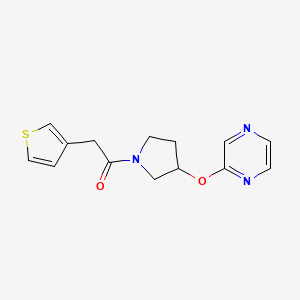

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)
![(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2900613.png)
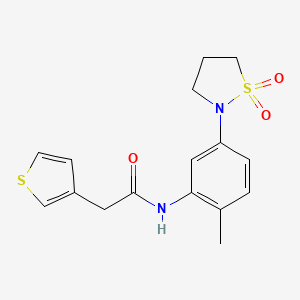
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)
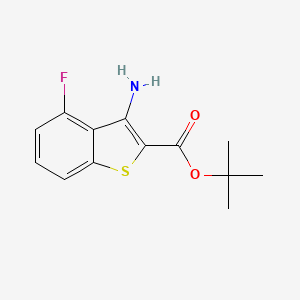
![2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2900624.png)
![N-(3-chlorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2900625.png)